molecular formula C8H15NO2 B13015964 3-(Propylamino)cyclobutane-1-carboxylic acid

3-(Propylamino)cyclobutane-1-carboxylic acid

Cat. No.: B13015964
M. Wt: 157.21 g/mol
InChI Key: RNFKXTRZRIAKPQ-UHFFFAOYSA-N
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Description

3-(Propylamino)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is a cyclobutane derivative, characterized by a propylamino group attached to the cyclobutane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propylamino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with propylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Propylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Propylamino)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)cyclobutane-1-carboxylic acid
  • 3-(Ethylamino)cyclobutane-1-carboxylic acid
  • 3-(Butylamino)cyclobutane-1-carboxylic acid

Uniqueness

3-(Propylamino)cyclobutane-1-carboxylic acid is unique due to its specific propylamino group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(propylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-9-7-4-6(5-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

RNFKXTRZRIAKPQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CC(C1)C(=O)O

Origin of Product

United States

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